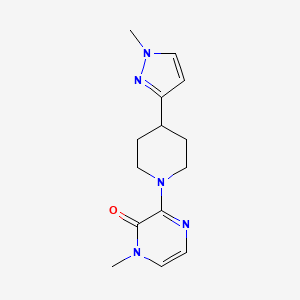![molecular formula C10H7N5 B2711540 (2Z)-2-amino-3-[(E)-[(pyridin-3-yl)methylidene]amino]but-2-enedinitrile CAS No. 58259-74-8](/img/structure/B2711540.png)
(2Z)-2-amino-3-[(E)-[(pyridin-3-yl)methylidene]amino]but-2-enedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-2-amino-3-(pyridin-3-ylmethylideneamino)but-2-enedinitrile” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Molecular Structure Analysis
The molecule contains a pyridine ring, which contributes to its aromaticity and stability. The presence of the amino and nitrile groups can significantly influence the compound’s reactivity .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the amino group (-NH2) can participate in acid-base reactions, and the nitrile group (-CN) can undergo hydrolysis, reduction, and other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitrile and amino groups could enhance its solubility in polar solvents .Scientific Research Applications
Coordination Chemistry and Material Science
One area of application involves the study of metal ion-mediated reactions and the synthesis of coordination polymers. For example, research has explored metal ion (Ni(II) vs Co(II))-mediated unusual amine-imine interconversion in conjugated amine-ene-imine ligands. This study highlighted the intricate redox chemistry and potential applications in material science due to the structural and electronic versatility of these complexes (Bag, Barman, & Pal, 2020). Similarly, another study focused on the synthesis of metal–organic coordination polymers containing multiple chiral centers, suggesting their potential in asymmetric catalysis and materials science (Yang, Xie, Zou, Sun, & Wu, 2011).
Biological Imaging and Sensing
Related compounds have been applied in biological imaging, particularly in the development of fluorescent sensors for metal ions. For instance, midrange affinity fluorescent Zn(II) sensors from the Zinpyr family have been synthesized for biological imaging applications, indicating the relevance of these compounds in biochemistry and cellular biology (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).
Catalytic Activity
Research into the catalytic activity of related complexes has shown their utility in various chemical transformations. For example, Ti(IV) and Zr(IV) complexes derived from related ligands have demonstrated activity in asymmetric hydroamination/cyclization of aminoalkenes, showcasing their potential as catalysts in organic synthesis (Xiang, Song, & Zi, 2008).
Molecular Chemosensors
Moreover, related compounds have been developed as chemosensors for detecting metal ions. A study on a simple pyridine-based chemosensor emphasized its utility for highly sensitive and selective mercury(II) detection, underlining the importance of these compounds in environmental monitoring and safety (Pan, Zhu, Kong, Yang, Tao, Tian, Lu, & Yang, 2015).
Antimicrobial and Antitumor Studies
Lastly, zinc(II) complexes with pyridine thiazole derivatives have been synthesized and studied for their antimicrobial and antitumor activities. This research underscores the potential therapeutic applications of these complexes in medicine and pharmacology (Xun-Zhong, An-sheng, Fu-Ran, Min-Cheng, Yan-zhi, Meng, & Yu, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(Z)-2-amino-3-(pyridin-3-ylmethylideneamino)but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c11-4-9(13)10(5-12)15-7-8-2-1-3-14-6-8/h1-3,6-7H,13H2/b10-9-,15-7? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHWWJVZIGPOKI-GEZCQDGOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C=N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2711457.png)
![3-[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B2711458.png)
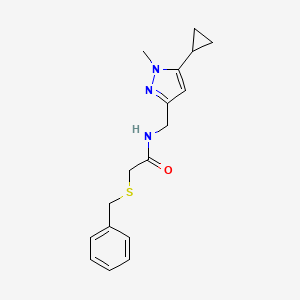
![4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2711462.png)
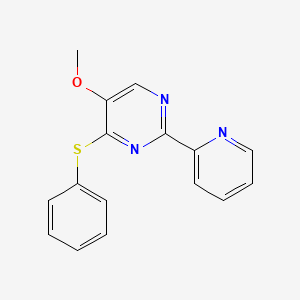
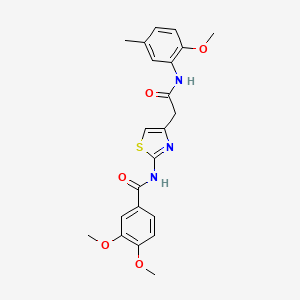
![4-cyclopentaneamido-N-[2-(propane-1-sulfonamido)ethyl]benzamide](/img/structure/B2711469.png)
![methyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2711470.png)
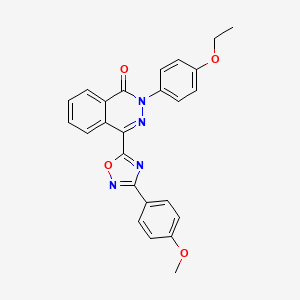
![3-(furan-2-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711472.png)

![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2711477.png)

